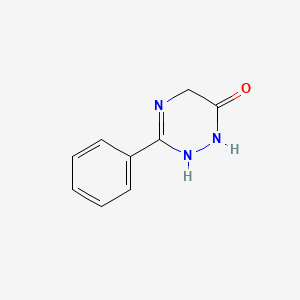

3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one

Descripción

3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one is a heterocyclic compound featuring a triazine core fused with a phenyl substituent. Its structure includes a partially saturated triazinone ring (positions 1,2-dihydro) and a phenyl group at position 3.

Propiedades

IUPAC Name |

3-phenyl-2,5-dihydro-1H-1,2,4-triazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-8-6-10-9(12-11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZGNBGROCJEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NNC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447600 | |

| Record name | 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82507-66-2 | |

| Record name | 1,2,4-Triazin-6(1H)-one, 2,5-dihydro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a phenylhydrazine derivative with a suitable carbonyl compound, followed by cyclization in the presence of an acid or base catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction to more reduced forms using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized triazine derivative, while reduction could produce a more reduced form.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives as anticancer agents. A notable study synthesized a series of novel derivatives and evaluated their efficacy against various cancer cell lines.

Key Findings:

- Synthesis : The derivatives were synthesized through refluxing substituted 2-phenyloxazol-5(4H)-one with hydrazine derivatives .

- Screening : Compounds were screened at the National Cancer Institute (NCI) using the NCI 60 cell panel assay. Several compounds exhibited significant activity against different cancer cell lines .

- Potent Agents : Among the tested compounds, 5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one was identified as a potent anticancer agent due to its electron-rich moiety enhancing activity .

Antimicrobial Properties

The antimicrobial properties of triazine derivatives have also been explored. Research indicates that certain substitutions on the phenyl ring can enhance antimicrobial efficacy.

Study Insights:

- Activity Spectrum : Various derivatives showed promising results against both Gram-positive and Gram-negative bacteria.

- Mechanism : The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antiviral Applications

Emerging research has focused on the antiviral potential of this compound derivatives.

Research Highlights:

- Inhibition Studies : Some derivatives have shown inhibitory effects on viral replication in vitro.

- Target Viruses : Specific studies have targeted viruses such as HIV and influenza, demonstrating a need for further exploration into structure-activity relationships to optimize efficacy .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for developing more effective derivatives. Modifications on the phenyl ring or nitrogen atoms can significantly influence biological activity.

SAR Observations:

Mecanismo De Acción

The mechanism of action of 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways.

Comparación Con Compuestos Similares

Key Features:

- Core Structure : The 1,2-dihydro-1,2,4-triazin-6(5H)-one scaffold provides a planar, electron-rich system capable of hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to biological targets .

- Substituents : The phenyl group at position 3 contributes to steric and electronic modulation, influencing reactivity and pharmacological profiles .

- Synthesis : Common routes involve cyclocondensation of substituted oxazolones with hydrazine derivatives under reflux conditions, often using acetic acid and sodium acetate as catalysts .

Comparison with Similar Compounds

Triazinone derivatives exhibit diverse biological activities depending on their substitution patterns and fused heterocyclic systems. Below is a comparative analysis of 3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one with structurally related compounds.

Structural and Functional Comparisons

Key Research Findings

Anticancer Activity

- This compound derivatives demonstrated potent activity in the NCI 60 cancer cell line panel, with compound 13a (5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one) showing IC₅₀ values <1 µM against leukemia and colon cancer cells .

- Triazolo-pyridazinone analogs (e.g., 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one) exhibited lower anticancer potency but higher specificity for inflammatory targets like TNF-α .

Antimicrobial Activity

- The hydrazinyl-methyl triazinone derivative () showed broad-spectrum antimicrobial activity, outperforming the phenyl-substituted triazinone in Gram-positive bacterial models .

Data Tables

Table 2: Comparative Pharmacological Profiles

Table 3: Structural Modifications and Outcomes

Actividad Biológica

3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one is a heterocyclic compound characterized by a triazine ring fused with a phenyl group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 175.19 g/mol. The compound features a triazine ring system that is known for its diverse reactivity and biological significance.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H9N3O |

| Molecular Weight | 175.19 g/mol |

| CAS Number | 82507-66-2 |

Synthesis Methods

Synthesis typically involves the cyclization of phenylhydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions. Various methods have been reported to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Study:

In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored extensively. In silico studies suggest that it may inhibit specific oncogenic protein kinases involved in cancer progression.

Research Findings:

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated that it exhibited IC50 values in the low micromolar range (10–30 µM), suggesting potent anticancer activity.

Table: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 12 |

Antioxidant Activity

Antioxidant properties have been attributed to this compound due to its ability to scavenge free radicals. In vitro assays demonstrated that it effectively reduced oxidative stress markers in cellular models.

Research Findings:

In a DPPH assay, the compound showed a scavenging activity comparable to standard antioxidants like ascorbic acid. The half-maximal effective concentration (EC50) was determined to be approximately 50 µg/mL.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For instance:

- Antimicrobial Activity: Disruption of cell membrane integrity.

- Anticancer Activity: Inhibition of protein kinases involved in cell proliferation.

- Antioxidant Activity: Scavenging of reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives?

- Methodology : Derivatives are synthesized via hydrazinolysis of substituted oxazol-5(4H)-ones with hydrazine hydrate in glacial acetic acid under reflux (8–10 hours). Key intermediates like oxazol-5(4H)-ones are prepared via Erlenmeyer azalactone synthesis from hippuric acid and aromatic aldehydes. Subsequent reactions with substituted acid hydrazides yield triazinone derivatives .

- Example : 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one (18g) is synthesized by refluxing 4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one with hydrazine hydrate .

Q. How are structural confirmations performed for these derivatives?

- Analytical techniques :

- FT-IR : Identifies functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹).

- NMR spectroscopy : ¹H-NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm), and ¹³C-NMR verifies carbonyl carbons (δ 160–170 ppm).

- Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]+ for compound 13a at m/z 452.1) .

Q. What biological activities are commonly evaluated for these compounds?

- Antimicrobial assays : Tested against Staphylococcus aureus and Escherichia coli using agar diffusion.

- Antimalarial screening : Evaluated against Plasmodium falciparum 3D-7 strains with IC₅₀ values compared to chloroquine .

- Anticancer screening : NCI 60-cell panel assays at 10⁻⁵ M dose; e.g., compound 13a showed activity against leukemia and colon cancer lines .

Advanced Research Questions

Q. How can synthetic protocols be optimized for unstable triazinone derivatives?

- Challenges : Derivatives like 2,3-diphenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one exhibit instability during purification.

- Solutions : Use inert atmospheres (e.g., nitrogen), minimize exposure to light, and avoid prolonged storage. Alternative purification methods like flash chromatography with cold solvents are recommended .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

- Case study : Overlapping NMR signals for aromatic protons in 3-(4-sulfonylphenyl) derivatives.

- Resolution : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with computational predictions (e.g., DFT for ¹³C shifts) .

Q. What strategies enhance bioactivity in triazinone derivatives?

- Structural hybridization : Incorporating pyrazole/furan moieties (e.g., compound 18g) improves antimicrobial synergy.

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂ at position 2) enhance anticancer activity by modulating redox potential .

Q. How are physicochemical properties (e.g., pKa) determined for these compounds?

- Method : Potentiometric titration in non-aqueous solvents (isopropyl alcohol, DMF) using tetrabutylammonium hydroxide. Half-neutralization potentials (HNP) correlate with pKa values, critical for bioavailability studies .

Q. What computational methods support structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.